Phenylcarbamic acid

説明

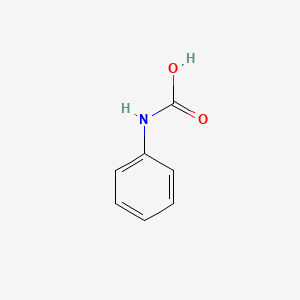

Phenylcarbamic acid, also known as N-Phenylformohydroxamic acid or 4-phenylsemicarbazide, is a compound with the molecular formula C7H7NO2 . It is a derivative of carbamic acid .

Synthesis Analysis

This compound derivatives have been synthesized for various studies. For instance, derivatives with an N-phenylpiperazine moiety in the molecule have been prepared . Another study synthesized 1-[2-[({[2-/3-(alkoxy)phenyl]amino}carbonyl)oxy]-3-(dipropylammonio)propyl]pyrrolidinium/azepanium oxalates/dichlorides .Molecular Structure Analysis

The molecular structure of this compound consists of a carbamic acid group attached to a phenyl group . The molecular weight is 137.1360 .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, studies have been conducted on the structure-antimycobacterial activity relationship (SAR) of this compound derivatives .Physical And Chemical Properties Analysis

This compound derivatives have been physicochemically characterized by estimation of their surface tension, electronic features, and lipophilic properties . A study also performed DSC analysis to calculate nine thermal parameters .科学的研究の応用

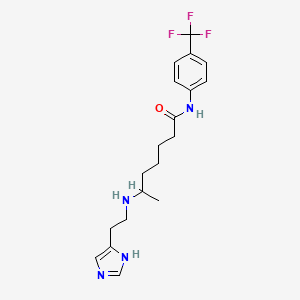

Potential Antituberculotic Agents : Basic esters of phenylcarbamic acid have been studied for their potential as antituberculotics. These derivatives demonstrate increased antimycobacterial activity with higher lipophilicity, especially when substituted with an alkoxy group on the phenyl ring. Some of these compounds have shown effectiveness against INH-resistant strains of Mycobacterium avium and Mycobacterium kansasii, approaching the activity level of INH (isoniazid), a common antituberculosis drug (Waisser & Čižmárik, 2012).

Local Anesthetics : this compound derivatives, particularly basic esters of alkoxysubstituted this compound, have shown high local anesthetic potency with a relatively safe toxicity profile. Interestingly, their potency increases with decreasing pH of the external medium, making them potentially useful in treating inflamed tissues where common local anesthetics are less effective (Vegh, Čižmárik, & Hahnenkamp, 2006).

Pharmaceutical Synthesis and Chemistry : Research has focused on synthesizing this compound derivatives with integrated N-phenylpiperazine moieties, confirming their structures through various spectral methods and determining their lipophilicity parameters. These derivatives are significant in pharmaceutical chemistry (Malik et al., 2006).

Quantitative Structure-Activity Relationship (QSAR) Studies : Studies have been conducted on the quantitative relations between the structure, physico-chemical properties, and biological activity of this compound derivatives. Such research aids in optimizing new potential medicaments, particularly in the area of local anesthetics and beta-adrenolytic drugs (Bachratá et al., 1989).

Thermal Analysis and Calorimetry : Advanced analytical techniques such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) have been employed to predict certain thermal parameters of this compound derivatives, aiding in understanding their physical and chemical properties (Kłos, Nowicki, & Čižmárik, 2008).

Herbicide Metabolism : N-Phenylcarbamates, such as Propham (Isopropyl N-phenylcarbamate), have been used as herbicides, and their metabolism in mammals is significant for establishing safe residue limits in food. Toxicological studies have been conducted to understand their effects upon ingestion (Holder & Ryan, 1968).

Safety and Hazards

特性

IUPAC Name |

phenylcarbamic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c9-7(10)8-6-4-2-1-3-5-6/h1-5,8H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWXJULSLLONQHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30953378 | |

| Record name | Phenylcarbamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30953378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501-82-6, 31335-69-0 | |

| Record name | Phenylcarbamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylcarbamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formohydroxamic acid, N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031335690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylcarbamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30953378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARBANILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M19U56546G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

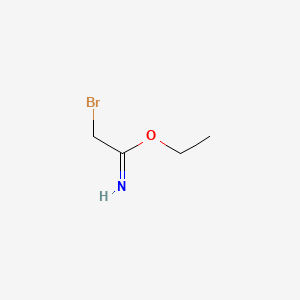

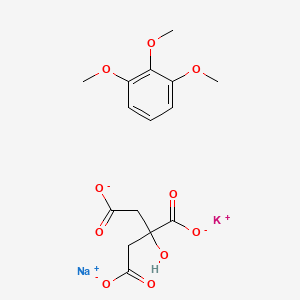

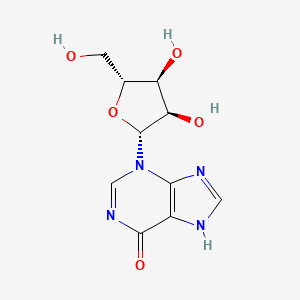

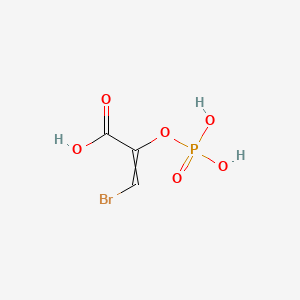

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

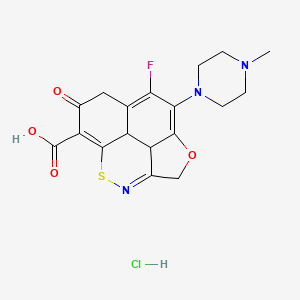

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-(4,6-dimethyl-9-oxo-1H-imidazo[1,2-a]purin-7-yl)-3-hydroxy-2-(methoxycarbonylamino)butanoate](/img/structure/B1204179.png)